Ácido 2-hidroxiquinolina-4-carboxílico

Descripción general

Descripción

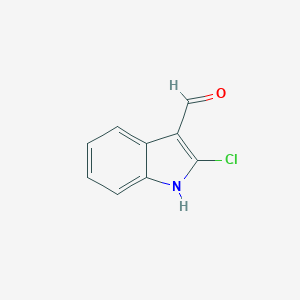

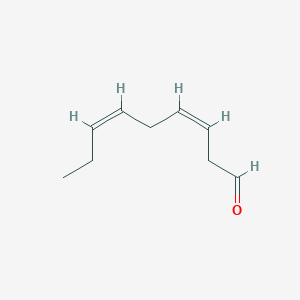

2-Hydroxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H7NO3. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Aplicaciones Científicas De Investigación

2-Hydroxyquinoline-4-carboxylic acid has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

2-Hydroxyquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . The primary target of this compound is the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, an oxygenase component found in Pseudomonas putida .

Mode of Action

It is known that quinoline derivatives interact with their targets to exert their effects . For instance, they can inhibit the activity of certain enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to have antioxidant activity . This suggests that they may affect pathways related to oxidative stress and free radical scavenging .

Pharmacokinetics

It is known that the physicochemical properties of a compound, such as its lipophilicity and water solubility, can impact its bioavailability .

Result of Action

It has been suggested that quinoline derivatives can have antioxidant activity, which could protect cells from damage caused by free radicals .

Action Environment

The action, efficacy, and stability of 2-Hydroxyquinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for its use in the radiolysis of carboxyquinolines and the chemiluminescent reaction of dihydroquinoline products . Additionally, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols .

Análisis Bioquímico

Biochemical Properties

2-Hydroxyquinoline-4-carboxylic acid has been synthesized and evaluated for its antioxidant activity It interacts with various biomolecules in the body, contributing to its antioxidant properties

Cellular Effects

Its antioxidant properties suggest that it may influence cell function by protecting cells from oxidative stress

Molecular Mechanism

Its antioxidant activity suggests that it may exert its effects at the molecular level by neutralizing free radicals, thereby preventing oxidative damage to cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of isatin with malonic acid in the presence of acetic acid under microwave irradiation. This method is efficient and rapid, providing good yields . Another method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .

Industrial Production Methods: Industrial production of 2-Hydroxyquinoline-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous and reusable catalysts, such as NaHSO4·SiO2, has been reported to be cost-effective and environmentally benign .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can yield hydroquinoline derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like acetic acid and catalysts to enhance reaction efficiency .

Major Products: The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .

Comparación Con Compuestos Similares

2-Hydroxyquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

Quinoline-4-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

8-Hydroxyquinoline: Contains the hydroxyl group at a different position, leading to different chemical and biological properties.

2-Hydroxyquinoline: Lacks the carboxyl group, which may influence its solubility and interaction with biological targets.

The uniqueness of 2-Hydroxyquinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Propiedades

IUPAC Name |

2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSHNFBQNVGXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166250 | |

| Record name | Cinchoninic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-89-8, 84906-81-0 | |

| Record name | 2-Hydroxycinchoninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15733-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchoninic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2-oxoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYCINCHONINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q2K479UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the characteristic spectroscopic properties of 2-Hydroxyquinoline-4-carboxylic acid and its complexes?

A1: 2-Hydroxyquinoline-4-carboxylic acid (H2hqc) exhibits characteristic shifts in infrared (IR) spectra upon complexation with metals like europium (Eu3+). These shifts, particularly in the carboxylate stretching frequency (Δν), provide insights into the coordination mode of the carboxylate group. [, ] For instance, a larger Δν in Eu(Hhqc)3Phen(H2O)5 compared to NaHhqc suggests monodentate coordination, while smaller Δν values in Eu(Hhqc)3(H2O) and Eu(Hhqc)3TPPO-(H2O)5 indicate bidentate chelation. [] Additionally, H2hqc serves as an effective sensitizer for Eu3+ luminescence, extending the excitation wavelength range up to approximately 400 nm. [] This property is evident in the intense red luminescence observed in Eu3+ complexes with H2hqc ligands. []

Q2: How do different organic bases influence the luminescent properties of europium-2-Hydroxyquinoline-4-carboxylic acid complexes?

A2: Studies have shown that the carbon chain length of organic bases used in the synthesis of europium-H2hqc complexes significantly impacts their fluorescence intensity. Complexes synthesized with triethylamine (TEL), tripropylamine (TPL), and tributylamine (TBL) exhibit increasing fluorescence intensities with increasing carbon chain length. [] This trend suggests the direct involvement of these organic bases in the complex formation and their influence on the energy transfer processes within the complex, ultimately affecting luminescence.

Q3: What are the potential applications of 2-Hydroxyquinoline-4-carboxylic acid in material science?

A3: 2-Hydroxyquinoline-4-carboxylic acid is a valuable precursor in atomic/molecular layer deposition (ALD/MLD) for creating luminescent thin films. [] When combined with europium precursors like Eu(thd)3, this process yields Eu-H2hqc thin films with high growth rates and notable luminescence properties. These films have been successfully deposited onto nanoplasmonic structures, leading to a significant twentyfold enhancement of emission intensity. [] This finding highlights the potential of H2hqc-based materials in developing novel applications, such as bioimaging, where enhanced fluorescence signals are crucial.

Q4: How does the structure of 2-Hydroxyquinoline-4-carboxylic acid derivatives affect their antioxidant activity?

A4: Research on 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives has shown a connection between their structure and antioxidant properties. Specifically, compounds with aryl substitutions at the 3-position of the 2-hydroxyquinoline-4-carboxylic acid scaffold, particularly those with additional modifications like esters or hydrazides, exhibited promising antioxidant activity in the ABTS assay. [] This structure-activity relationship suggests that specific modifications to the H2hqc core can significantly influence its antioxidant potential, paving the way for designing more potent antioxidants based on this scaffold.

Q5: What are the known methods for synthesizing 2-Hydroxyquinoline-4-carboxylic acid and its derivatives?

A5: Efficient synthesis of H2hqc and its derivatives can be achieved through various methods. One approach utilizes microwave irradiation to facilitate the reaction between isatin and malonic acid in acetic acid, yielding H2hqc. [] This method offers advantages like reduced reaction times and increased yields compared to conventional heating methods. Additionally, H2hqc derivatives can be synthesized by reacting isatin with acyclic or cyclic ketones under basic conditions and microwave irradiation. [] This versatile approach allows for the incorporation of different substituents, broadening the scope for developing novel H2hqc-based compounds with tailored properties.

Q6: What is the significance of studying the coordination chemistry of 2-Hydroxyquinoline-4-carboxylic acid with lanthanides?

A6: Investigating the coordination chemistry of H2hqc with lanthanide ions offers insights into the structural diversity and photoluminescent properties of the resulting complexes. Research has shown that H2hqc can form dinuclear lanthanide complexes with intriguing structural motifs, such as two-dimensional square networks that extend into three-dimensional supramolecular frameworks through π-π stacking and hydrogen bonding interactions. [] These structural features significantly influence the photoluminescent behavior of the complexes, offering potential applications in areas like sensing and display technologies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.